[5-(1,2-Dihydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate
Description
Historical Foundations of Hydroxyl Protection
The development of modern carbohydrate chemistry has been inextricably linked to advances in protecting group strategies. Early 20th-century work by Haworth and Hudson established the utility of simple ethers and esters for hydroxyl protection, but these systems lacked the sophistication required for complex oligosaccharide synthesis. The introduction of cyclic acetals in the 1950s, particularly isopropylidene and benzylidene derivatives, marked a paradigm shift by enabling regioselective protection of vicinal diols. These groups exploited the stereoelectronic preferences of carbohydrate hydroxyls, with benzylidene acetals preferentially forming across trans-diequatorial hydroxyl pairs in pyranoses.
The compound’s 2,2-dimethyltetrahydrofuro[2,3-d]dioxolane system exemplifies this approach, protecting the C-5 and C-6 hydroxyls of the parent sugar while leaving the C-3 position available for functionalization. X-ray crystallographic studies of similar systems reveal how the rigid bicyclic structure enforces chair-like conformations, preorganizing the molecule for subsequent reactions.
Modern Advancements in Orthogonal Protection
Contemporary strategies emphasize orthogonal protection schemes combining ethers, esters, and silyl groups. The synthesis of [5-(1,2-dihydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d]dioxol-6-yl] 4-methylbenzenesulfonate illustrates this principle:
- Isopropylidene acetal formation blocks the C-5 and C-6 hydroxyls
- Tosylate introduction activates the C-6 oxygen for nucleophilic displacement
- Dihydroxyethyl side chain provides a latent glycosylation site
Silyl protecting groups like tert-butyldimethylsilyl (TBDMS) have gained prominence for their stability under diverse reaction conditions. In related syntheses, TBDMS protection of the C-5 hydroxyl allows sequential functionalization of other positions while maintaining acid-labile acetal groups. This hierarchical protection approach enables the synthesis of complex targets like heparan sulfate fragments with up to 12 sugar units.
Properties
CAS No. |
2946-01-2 |
|---|---|
Molecular Formula |
C16H22O8S |
Molecular Weight |
374.4 g/mol |
IUPAC Name |
[5-(1,2-dihydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C16H22O8S/c1-9-4-6-10(7-5-9)25(19,20)24-13-12(11(18)8-17)21-15-14(13)22-16(2,3)23-15/h4-7,11-15,17-18H,8H2,1-3H3 |
InChI Key |
YHCWPFMBKYICOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2C3C(OC2C(CO)O)OC(O3)(C)C |
Origin of Product |
United States |
Biological Activity
The compound [5-(1,2-Dihydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate is a complex organic molecule with potential biological activities. This article explores its biological properties, including cytotoxicity, mechanisms of action, and therapeutic potential based on available literature.
- Molecular Formula : C16H20O7
- Molecular Weight : 324.33 g/mol
- InChIKey : FVMGHHSPTSHJCW-ZHZXCYKASA-N
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the context of cancer treatment. Its structural characteristics suggest potential interactions with biological targets that could influence cell proliferation and apoptosis.
Cytotoxic Effects
A study evaluated the cytotoxic effects of several derivatives similar to the compound on various cancer cell lines. The findings revealed that certain derivatives exhibited significant cytotoxicity with IC50 values ranging from 93.7 µM to 322.8 µM against cancerous cells (HeLa) while maintaining higher IC50 values against normal cells (EUFA30) . This selectivity indicates a potential for therapeutic applications in oncology.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 93.7 | HeLa |
| Compound B | 322.8 | HeLa |
| Compound C | >300 | EUFA30 |
The mechanisms by which this compound exerts its effects are not fully elucidated but may involve:
- Induction of Apoptosis : Observations suggest that treatment with the compound leads to increased fractions of early and late apoptotic cells in cancer cell lines.
- Cell Cycle Arrest : Potential interference with cell cycle progression has been hypothesized based on structural analogs.
Case Studies
- Study on Derivatives : A study published in Chemistry and Pharmacology Bulletin indicated that derivatives closely related to the target compound showed promising results in inhibiting cell growth across multiple cancer lines while sparing normal cells . The selectivity index was particularly notable.
- Mechanistic Insights : Another research article highlighted that compounds with similar structural motifs demonstrated inhibition of key signaling pathways involved in cancer cell survival and proliferation .
- Therapeutic Potential : In vivo studies are warranted to assess the therapeutic efficacy and safety profile of this compound in animal models before clinical trials can be considered.
Comparison with Similar Compounds
Structural Analogues with Sulfonate Esters
The target compound shares functional and structural similarities with other sulfonate esters, particularly those derived from carbohydrate or furanoid frameworks:
Key Differences :
- Solubility: The dihydroxyethyl group enhances water solubility compared to non-polar benzofuran-based sulfonates .
Furodioxolane Derivatives with Hydrophilic Substituents
Compounds like Zygocaperoside () and hydrazone-functionalized benzofuranones () highlight the role of substituents in modulating biological activity:
Insights :
- The target compound’s fused furodioxolane system provides rigidity, contrasting with the flexible triterpene backbone of Zygocaperoside.
- Unlike hydrazone derivatives (), the target lacks conjugated π-systems, limiting its utility in colorimetric assays but enhancing stability under acidic conditions .
Preparation Methods
Starting Materials and Core Formation
The bicyclic core is most commonly prepared from carbohydrate precursors such as d-ribose or protected glucose derivatives. For example, the synthesis of related tetrahydrofurano-dioxol structures has been efficiently achieved starting from d-ribose via acid-catalyzed ketalization with acetone to form isopropylidene-protected intermediates.
Table 1: Typical Core Formation Conditions
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| Acid-catalyzed ketalization | d-Ribose, acetone, H2SO4, 0 °C to RT | Formation of 1,2:5,6-di-O-isopropylidene-d-ribose |
| Neutralization & isolation | NaHCO3 to pH 7, filtration | Crude bicyclic acetal intermediate |
This step yields a protected bicyclic sugar derivative with the fused tetrahydrofuro-dioxol ring system essential for further functionalization.
Introduction of the 1,2-Dihydroxyethyl Side Chain
The 1,2-dihydroxyethyl substituent is introduced via nucleophilic addition or substitution reactions on an aldehyde or halogenated intermediate. For instance, Grignard reagents derived from 4-bromo-1-butene have been used to add carbon chains to aldehyde-functionalized bicyclic intermediates, followed by hydrolysis to yield vicinal diols.
Table 2: Side Chain Introduction
| Step | Reagents & Conditions | Notes |
|---|---|---|
| Grignard addition | 4-bromo-1-butene + Mg in THF, 0 °C | Formation of organomagnesium reagent |
| Addition to aldehyde intermediate | Aldehyde in dry THF, 0 °C, 1 h | Formation of extended carbon chain |
| Work-up | Saturated NH4Cl quench, extraction | Isolation of diol-containing product |
This method ensures stereoselective incorporation of the dihydroxyethyl group while preserving the bicyclic framework.
Selective Tosylation to Form the 4-Methylbenzenesulfonate Ester
The final step involves selective tosylation of a primary or secondary hydroxyl group to form the sulfonate ester. Tosylation is typically performed using 4-methylbenzenesulfonyl chloride (tosyl chloride) in the presence of a base such as pyridine or triethylamine, under anhydrous conditions to avoid hydrolysis.
Table 3: Tosylation Conditions
| Reagents | Solvent | Temperature | Time | Outcome |
|---|---|---|---|---|
| 4-Methylbenzenesulfonyl chloride (TsCl) | Pyridine or dichloromethane | 0 °C to RT | 1–4 hours | Formation of tosylate ester at hydroxyl site |
The reaction proceeds with high regioselectivity, converting the target hydroxyl group into the tosylate, which is a good leaving group for subsequent synthetic transformations.
Scale-Up and Practical Considerations
Large-scale synthesis protocols have been reported, particularly in the context of producing intermediates for pharmaceutical applications such as TLR7 agonists. Key points include:
- Repeating acid-catalyzed ketalization multiple times to accumulate sufficient quantities.
- Careful pH control during work-up to avoid degradation.
- Use of inert atmosphere (nitrogen) during sensitive steps like Grignard addition and tosylation.
- Purification by silica gel chromatography using ethyl acetate/petroleum ether mixtures to isolate pure tosylate products.
Summary Table of Preparation Steps
Q & A
Q. How does the compound’s environmental fate align with green chemistry principles?
- Methodological Answer : Biodegradation assays (OECD 301F) measure BOD₅/COD ratios. Ecotoxicity is assessed via Daphnia magna LC₅₀ (96-hour exposure). Photodegradation under UV light (λ = 254 nm) identifies persistent byproducts via GC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
